Ethyl 2-[2-[(5-chlorothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate
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Description
Ethyl 2-[2-[(5-chlorothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate is a useful research compound. Its molecular formula is C12H11ClN2O3S2 and its molecular weight is 330.8 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 2-[2-[(5-chlorothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological potential.
Chemical Structure and Properties
Chemical Formula : C₁₄H₁₄ClN₃O₂S
Molecular Weight : 317.80 g/mol
CAS Number : 1589503-97-8
The compound features a thiazole ring and a chlorothiophene moiety, which are known to contribute to various biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves the reaction of 5-chlorothiophene-2-carbonyl chloride with thiazole derivatives. The synthetic route can be optimized for yield and purity using various organic synthesis techniques such as coupling reactions.
Antimicrobial Activity
Research has indicated that compounds containing thiazole and thiophene rings exhibit significant antimicrobial activity. For example, derivatives of thiazole have been shown to possess inhibitory effects against various bacterial strains and fungi. A study evaluating similar compounds reported an IC₅₀ value of approximately 0.42 mM against Fusarium oxysporum, suggesting that structural modifications can enhance activity against phytopathogenic fungi .
Anticancer Potential
Thiazole-based compounds have also been investigated for their anticancer properties. The presence of electron-withdrawing groups like chlorine can enhance the lipophilicity and bioavailability of the compound, potentially improving its efficacy against cancer cell lines. Preliminary studies have shown that modifications to the thiazole structure can lead to increased cytotoxicity in cancer models.
Case Studies
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Inhibition Studies :
A study on related thiazole derivatives demonstrated selective inhibition against aldose reductase, an enzyme implicated in diabetic complications. The results indicated that certain structural features significantly enhance inhibitory potency . -
Molecular Docking Studies :
Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest a favorable interaction with key enzymes involved in metabolic pathways, which could translate into therapeutic applications .
Comparative Biological Activity Table
Properties
IUPAC Name |
ethyl 2-[2-[(5-chlorothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S2/c1-2-18-10(16)5-7-6-19-12(14-7)15-11(17)8-3-4-9(13)20-8/h3-4,6H,2,5H2,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHLQWXLRDUTOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49674964 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.